Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-
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Overview
Description
Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- is a derivative of quinoxaline, a heterocyclic aromatic organic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The specific compound features chlorinated phenyl groups, which may enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound, the synthesis might involve:
Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of an acid catalyst.
Chlorination: Introducing chlorine atoms to the phenyl rings using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Using large reactors to carry out the condensation and chlorination reactions.
Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenyl rings.
Reduction: Reduction reactions can occur at the quinoxaline core or the chlorinated phenyl groups.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while substitution could introduce various functional groups into the phenyl rings.
Scientific Research Applications
Chemistry
Quinoxaline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, quinoxaline derivatives are investigated for their potential as therapeutic agents for various diseases.
Industry
In the industrial sector, these compounds are used in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of quinoxaline derivatives often involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The specific molecular targets and pathways depend on the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms at positions 2 and 3.
Uniqueness
The presence of chlorinated phenyl groups in Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- may enhance its reactivity and biological activity compared to simpler quinoxaline derivatives.
Properties
CAS No. |
649739-78-6 |
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Molecular Formula |
C21H13Cl3N2 |
Molecular Weight |
399.7 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H13Cl3N2/c22-15-5-3-4-14(10-15)21-20(11-13-8-9-16(23)12-17(13)24)25-18-6-1-2-7-19(18)26-21/h1-10,12H,11H2 |
InChI Key |
KIIYXRRUKCLDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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